Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core with various substituents such as ethyl, trimethyl, and phenyl groups
Preparation Methods
The synthesis of Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,1-dimethyl-3,5-cyclohexanedione with 3,4-dimethylbenzaldehyde, ammonium acetate, and ethyl acetoacetate in ethanol under reflux conditions . This reaction yields the desired compound after several hours of heating and subsequent cooling to room temperature.
Chemical Reactions Analysis
Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects .
Comparison with Similar Compounds
Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other pyrazolopyrimidine derivatives:
Ethyl 4-(3,4-dimethylphenyl)-2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate:
Indole Derivatives: While not structurally identical, indole derivatives share some similarities in their heterocyclic nature and are also studied for their biological activities.
Biological Activity
Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by a fused pyrazolo-pyrimidine ring system. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of critical enzymes and its anticancer properties.
1. Enzyme Inhibition
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant inhibitory activity against enzymes such as dihydrofolate reductase (DHFR), particularly in the context of Plasmodium falciparum, the causative agent of malaria. For instance, molecular docking studies suggest that modifications in the phenyl substituent can enhance inhibitory activity against PfDHFR .
2. Anticancer Properties
Pyrazolo[1,5-a]pyrimidines have also demonstrated anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. A study focusing on the synthesis and evaluation of similar compounds reported promising results in inhibiting cancer cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Inhibition of PfDHFR
In a study assessing a series of pyrimidine derivatives for their inhibitory effects on PfDHFR, this compound exhibited an IC50 value in the nanomolar range against both wild-type and mutant strains .
Case Study 2: Anticancer Activity
Another investigation reported that derivatives of pyrazolo[1,5-a]pyrimidines induced apoptosis in human cancer cell lines via mitochondrial pathways. The study highlighted that structural modifications could enhance potency and selectivity towards cancer cells .
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 2,7,7-trimethyl-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C18H21N3O2/c1-5-23-17(22)15-12(2)20-21-16(15)19-14(11-18(21,3)4)13-9-7-6-8-10-13/h6-11,19H,5H2,1-4H3 |
InChI Key |
SYVLTDQFAHGZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(=CC(N2N=C1C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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